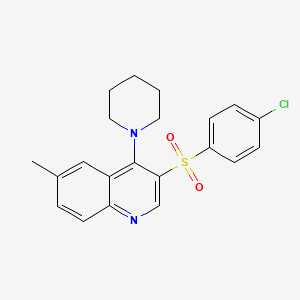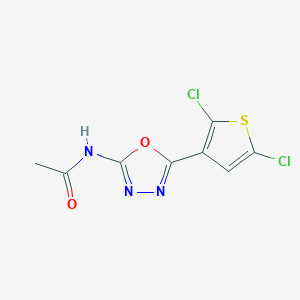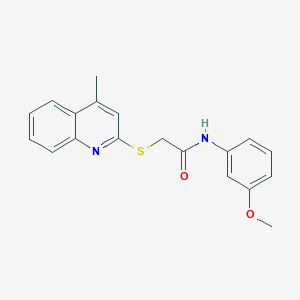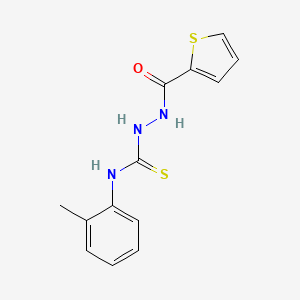
3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline, also known as ML277, is a small molecule compound that has attracted attention due to its potential therapeutic applications in the treatment of neurological disorders.
Applications De Recherche Scientifique
Environmental Remediation
Research on redox mediators, which share a conceptual similarity with the functional groups present in "3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline," highlights the potential of such compounds in environmental remediation. These mediators have been shown to enhance the degradation of recalcitrant organic pollutants in wastewater, indicating that similar compounds might also be explored for their environmental applications, especially in the treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Antioxidant Activity and Pharmacological Benefits
The antioxidant capacity of certain compounds, including their reaction pathways and potential health benefits, has been extensively reviewed. For instance, derivatives of 8-hydroxyquinoline, a structure that bears conceptual similarity to the aromatic and nitrogen-containing aspects of "3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline," have been investigated for their significant biological activities. Such compounds have been explored for their anti-cancer, anti-viral, and neuroprotective effects, suggesting a potential research avenue for similar compounds in medicinal chemistry (Gupta, Luxami, & Paul, 2021).
Photocatalysis for Pollution Treatment
Research into the photocatalytic treatment of pollutants provides insight into how compounds with specific functional groups can aid in environmental decontamination. Studies focusing on the oxidation of sulfur compounds through photocatalysis or photosensitization reveal that certain chemical structures can significantly contribute to reducing harmful and malodorous effects of industrial by-products. This suggests that compounds like "3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline" could potentially be explored for similar environmental applications, leveraging their chemical properties for pollution treatment (Cantau et al., 2007).
Insecticide Development
The development of novel insecticides, such as sulfoxaflor, demonstrates the potential for compounds with specific functional groups to serve as effective pest control agents. Sulfoxaflor, a sulfoximine-based insecticide, showcases the innovative use of certain chemical functionalities to target and modulate nicotinic acetylcholine receptors in insects. This points to the possibility of exploring similar compounds, with unique functional groups, for their insecticidal properties and their role in addressing resistance issues in pest management (Watson et al., 2021).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-5-10-19-18(13-15)21(24-11-3-2-4-12-24)20(14-23-19)27(25,26)17-8-6-16(22)7-9-17/h5-10,13-14H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYZZVDKGLVBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2417476.png)
![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide](/img/structure/B2417477.png)
![2-[[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2417478.png)





![3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417488.png)

![N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2417490.png)


![(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2417494.png)